molecular formula C21H16N2O4 B2404645 (Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929870-55-3

(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2404645
M. Wt: 360.369
InChI Key: HURCAWDZPPGFJD-GRSHGNNSSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation into Oxazinone and Pyrimidinone Heterocycles

The conversion of furanone derivatives into oxazinone and pyrimidinone heterocycles is a significant application. This involves the synthesis of compounds like 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide, which undergoes thermolysis or base-catalyzed decomposition in the presence of different amines, leading to the formation of oxazinone and pyrimidinone derivatives. This process is crucial for the structural characterization of these compounds, as demonstrated in their spectral data and elemental analyses (Hashem et al., 2017) (Ramadan et al., 2017).

Synthesis of Pyridine Derivatives

The synthesis of 4-methylfuro[3′,2′:5,6]benzofuro[3,2-c]pyridine is another application. This synthesis involves rearrangement-cyclization of azides to form benzofuro[3,2-c]pyridin-1(2H)ones, which are crucial for introducing aminoalkyl chains on carbon atoms. This method is significant for understanding the structural aspects of pyridine derivatives (Morón & Bisagni, 1986).

Biological Activity and Synthesis of Functionalized Compounds

The preparation of (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines and their evaluation for biological activities, such as anti-osteoclastic bone resorption, is a crucial application. This involves reacting Z-isomers with phosphonate reagents to obtain derivatives containing benzo[b]furo[3,2-d][1,3]oxazine skeleton, which have shown potent biological activities (Tabuchi et al., 2009).

Copolymerization in Green Chemistry

Synthesizing fully bio-based benzoxazine monomers and investigating their copolymerization is a significant green chemistry application. These monomers, derived from bioresources, exhibit beneficial effects on copolymerization, including accelerated curing processes, improved cross-linking density, and enhanced thermal properties of the copolymerized resins (Wang et al., 2012).

Domino Synthesis of Benzofuro[2,3-c]pyridines

Another application is the domino synthesis of new functionalized benzofuro[2,3-c]pyridines from accessible 2-hydroxychalcones, α-bromo ketones, and ammonium acetate. This method is praised for its clean and efficient approach, forming furan and pyridine ring moieties in a one-pot operation (Rao et al., 2014).

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20-16-3-4-18-17(21(16)27-19(20)10-15-2-1-9-25-15)12-23(13-26-18)11-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURCAWDZPPGFJD-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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